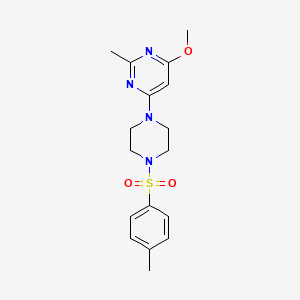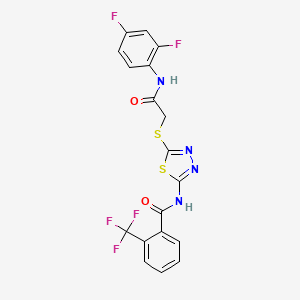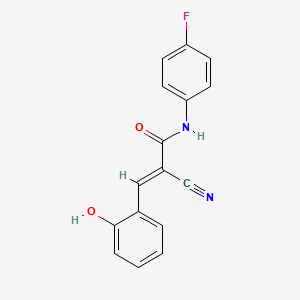![molecular formula C20H19ClN6O2 B2702456 1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-10-0](/img/structure/B2702456.png)
1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a derivative of the 1,2,4-triazine class of compounds . These are heterocyclic compounds containing a ring structure with three carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a 1,2,4-triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has various functional groups attached to it, including an allyl group, a chlorophenyl group, and a methyl group.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazine derivatives can vary widely depending on the specific functional groups present in the molecule. They might undergo reactions typical for compounds containing allyl groups, chlorophenyl groups, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Properties such as solubility, melting point, boiling point, and others would need to be determined experimentally .科学的研究の応用
Antiviral Activity
1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, as part of the imidazo[1,2-a]-s-triazine nucleosides class, has been synthesized and tested for antiviral activity. A study by Kim et al. (1978) reports moderate activity against rhinoviruses at non-toxic dosage levels, marking its potential in antiviral therapeutics (Kim et al., 1978).
Psychotropic Activity
The compound has been linked to psychotropic activity. Chłoń-Rzepa et al. (2013) describe the synthesis of derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including this compound, demonstrating potential antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Relaxing Effects
Ueda et al. (1987) studied derivatives of [1,2,4]triazino-[3,2-f]purines for their antitumor activity and vascular relaxing effects. This work highlights the compound's potential in cancer treatment and vascular health (Ueda et al., 1987).
Antimicrobial Activity
El-Agrody et al. (2001) synthesized derivatives including triazino[3,4-f]purine-6,8(1H,4H)-diones and tested their antimicrobial activities. This suggests the compound's use in combating microbial infections (El-Agrody et al., 2001).
Antifungal Activity
Ghaib et al. (2002) report the synthesis of 9,9-dialkylated octahydropyrimido[3,4-a]-s-triazines, demonstrating some antifungal activity. This research suggests potential applications of the compound in antifungal treatments (Ghaib et al., 2002).
Molecular Interaction Studies
Latosinska et al. (2014) conducted a study on the interactions of methylxanthines, including this compound, providing insights into its potential pharmaceutical applications (Latosinska et al., 2014).
Electrochemical and Surface Studies
Benhiba et al. (2020) researched the electrochemical properties and surface interactions of related compounds, which could be relevant for understanding the compound's behavior in various applications (Benhiba et al., 2020).
Safety and Hazards
特性
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h4-9H,1-2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVOBYYFDXIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

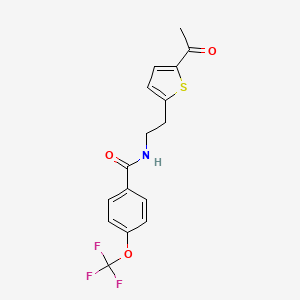
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)
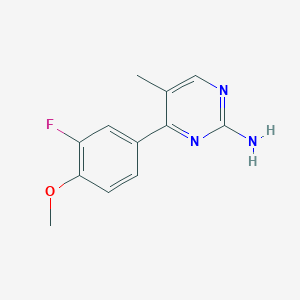
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)
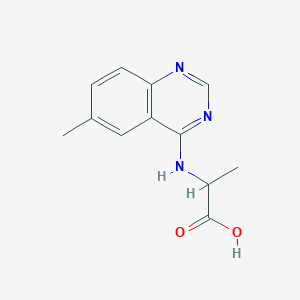
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
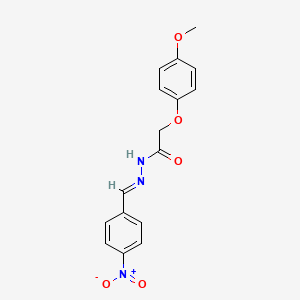
![4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2702389.png)
